molecular formula C9H11BrN2O3 B3155920 5-Bromo-N-(2-methoxyethyl)-2-nitroaniline CAS No. 813448-99-6

5-Bromo-N-(2-methoxyethyl)-2-nitroaniline

Cat. No.: B3155920
CAS No.: 813448-99-6
M. Wt: 275.10 g/mol
InChI Key: JJFMQWASZXTBCF-UHFFFAOYSA-N
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Description

5-Bromo-N-(2-methoxyethyl)-2-nitroaniline is a nitroaromatic compound featuring a bromine substituent at the 5-position, a nitro group at the 2-position, and a 2-methoxyethyl amine group at the para position.

Properties

IUPAC Name

5-bromo-N-(2-methoxyethyl)-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O3/c1-15-5-4-11-8-6-7(10)2-3-9(8)12(13)14/h2-3,6,11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFMQWASZXTBCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(C=CC(=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201251723
Record name 5-Bromo-N-(2-methoxyethyl)-2-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201251723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

813448-99-6
Record name 5-Bromo-N-(2-methoxyethyl)-2-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=813448-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N-(2-methoxyethyl)-2-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201251723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(2-methoxyethyl)-2-nitroaniline typically involves the nitration of 5-bromo-2-methoxyaniline, followed by the introduction of the 2-methoxyethyl group. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent alkylation step involves the reaction of the nitrated intermediate with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of 5-Bromo-N-(2-methoxyethyl)-2-nitroaniline may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(2-methoxyethyl)-2-nitroaniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium thiolate.

    Oxidation: The methoxyethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, or potassium thiolate in dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed

    Reduction: 5-Bromo-N-(2-methoxyethyl)-2-aminoaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: 5-Bromo-N-(2-carboxyethyl)-2-nitroaniline.

Scientific Research Applications

5-Bromo-N-(2-methoxyethyl)-2-nitroaniline has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and screening.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(2-methoxyethyl)-2-nitroaniline depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and methoxyethyl group can influence the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

Structural Insights :

  • Electron Effects: The 2-methoxyethyl group in the target compound enhances solubility in polar solvents compared to non-polar substituents (e.g., chlorobenzyl) .
  • Steric Hindrance : Bulky groups like quinuclidinyl (e.g., compound 6f in ) reduce reaction yields (75% vs. 23% in simpler analogs) .

Key Findings :

  • Safety data for 4-Bromo-N-ethyl-5-methoxy-2-nitroaniline (GHS Class 9) suggest similar handling precautions for the target compound .

Reactivity Trends :

  • Bromine substituents decrease reduction rates due to steric and electronic effects .
  • Methoxyethyl groups improve solubility, facilitating homogeneous catalytic conditions .

Biological Activity

5-Bromo-N-(2-methoxyethyl)-2-nitroaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 5-Bromo-N-(2-methoxyethyl)-2-nitroaniline can be described as follows:

  • Molecular Formula : C10_{10}H12_{12}BrN3_{3}O3_{3}
  • Molecular Weight : 300.12 g/mol
  • IUPAC Name : 5-Bromo-N-(2-methoxyethyl)-2-nitroaniline

This compound features a bromine atom, a nitro group, and a methoxyethyl substituent, which contribute to its biological activity.

Research indicates that compounds with similar structures often exhibit biological activities through various mechanisms:

  • Bromodomain Inhibition : Compounds that inhibit bromodomains have shown promise in treating cancers and inflammatory diseases. Bromodomains are protein interaction modules that recognize acetylated lysines on histones and non-histone proteins, influencing gene expression and cellular processes .
  • Antiproliferative Activity : Some derivatives of nitroanilines have demonstrated antiproliferative effects against various cancer cell lines, suggesting potential applications in oncology .

Biological Activity Overview

Activity TypeObserved EffectsReferences
AntiproliferativeIn vitro studies show inhibition of cancer cell growth ,
AnalgesicSome derivatives exhibit pain-relief properties
AntimicrobialPotential activity against bacterial strains

Case Studies and Research Findings

  • Analgesic Activity : A study synthesized several derivatives related to 5-Bromo-N-(2-methoxyethyl)-2-nitroaniline, with two compounds showing promising analgesic effects in animal models. This suggests that modifications to the nitroaniline structure can enhance pain-relief properties .
  • Antiproliferative Studies : Research has indicated that certain nitroaniline derivatives can inhibit the proliferation of cancer cells. For instance, one study highlighted a derivative's effectiveness against glioblastoma multiforme cells, showcasing its potential as an anticancer agent .
  • Bromodomain Inhibition : The compound's structural features suggest it may act as a bromodomain inhibitor. Inhibitors targeting bromodomains have been linked to reduced tumor growth and modulation of inflammatory responses, indicating that 5-Bromo-N-(2-methoxyethyl)-2-nitroaniline could be explored further for these applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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